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Compound of Interest

Compound Name:
4-(5-Chlorothiophen-2-

YL)benzaldehyde

CAS No.: 323587-60-6

Cat. No.: B8773819 Get Quote

Introduction: The Significance of Bi-aryl
Thiophene Scaffolds
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among

these, structures incorporating a thiophene ring are of paramount importance due to their

isosteric relationship with benzene rings and their ability to engage in a wide range of biological

interactions. The specific subclass of 2-arylthiophenes, which couple a thiophene ring to an

aromatic system, is a privileged scaffold found in numerous biologically active molecules.

4-(5-Chlorothiophen-2-yl)benzaldehyde (Figure 1) emerges as a particularly valuable

synthetic intermediate. It combines three key reactive features:

A Terminal Aldehyde: This functional group is a versatile handle for a multitude of chemical

transformations, including reductive aminations, Wittig reactions, and the formation of Schiff

bases, enabling the straightforward introduction of diverse functionalities.

A Substituted Bi-aryl Core: The 4-substituted benzaldehyde connected to a thiophene ring

creates a rigid, well-defined molecular backbone ideal for probing receptor binding pockets.

A Chloro-substituent: The chlorine atom on the thiophene ring not only influences the

electronic properties of the molecule but also serves as a potential site for further
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functionalization through cross-coupling reactions.

This guide will elucidate the synthesis, properties, and applications of this compound, providing

a technical foundation for its use in advanced chemical research.

Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational

to its successful application in research.

Property Value

IUPAC Name 4-(5-Chlorothiophen-2-yl)benzaldehyde

CAS Number 136548-69-3

Molecular Formula C₁₁H₇ClOS

Molecular Weight 222.69 g/mol

Appearance Light yellow to yellow crystalline powder

Melting Point 113 - 122 °C[1]

Boiling Point 213 - 214 °C[1]

LogP (Octanol/Water) 2.34 (at 25 °C)[1]

SMILES O=Cc1ccc(cc1)c2ccc(Cl)s2

InChI Key YQDPJGJHMQCTSE-UHFFFAOYSA-N

Synthesis and Mechanistic Insights
The most prevalent and efficient method for constructing the C-C bond between the thiophene

and benzene rings in 4-(5-chlorothiophen-2-yl)benzaldehyde is the Suzuki-Miyaura cross-

coupling reaction. This Nobel Prize-winning methodology is favored in pharmaceutical

development for its high functional group tolerance, mild reaction conditions, and generally high

yields.
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Recommended Synthetic Protocol: Suzuki-Miyaura
Coupling
This protocol describes the coupling of 4-formylphenylboronic acid with 2,5-dichlorothiophene.

The choice of these starting materials is strategic: they are commercially available and the

regioselectivity of the coupling is well-controlled, favoring reaction at the more activated C2

position of the thiophene.

Experimental Workflow Diagram:
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Reaction Setup

Reaction Execution

Work-up & Isolation

Purification

1. Add Reactants:
- 4-Formylphenylboronic Acid

- 2,5-Dichlorothiophene
- Pd(PPh₃)₄ Catalyst

- K₂CO₃ Base

2. Add Solvent System:
- Toluene
- Ethanol
- Water

Dissolve

3. Heat to Reflux (e.g., 80-90°C)
Monitor by TLC/LC-MS

Inert Atmosphere (N₂/Ar)

4. Aqueous Work-up:
- Cool to RT

- Add Water & Ethyl Acetate
- Separate Organic Layer

Reaction Complete

5. Dry & Concentrate:
- Dry over Na₂SO₄

- Filter
- Evaporate Solvent

6. Column Chromatography:
(Silica Gel, Hexane/EtOAc)

Final Product:
4-(5-Chlorothiophen-2-yl)benzaldehyde

Click to download full resolution via product page

Caption: Workflow for Suzuki-Miyaura Synthesis.
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Step-by-Step Methodology:

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar

and reflux condenser, add 4-formylphenylboronic acid (1.0 eq), 2,5-dichlorothiophene (1.2

eq), and potassium carbonate (K₂CO₃, 3.0 eq).

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). The

use of a pre-catalyst like Pd(PPh₃)₄ is crucial as it generates the active Pd(0) species in situ.

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three

times. Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).

Degassing is critical to prevent the oxidation of the Pd(0) catalyst.

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed

(typically 4-12 hours).

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with

water, followed by brine. The aqueous washes remove the inorganic base and salts.

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 4-(5-
chlorothiophen-2-yl)benzaldehyde.

Mechanistic Rationale
The catalytic cycle of the Suzuki reaction provides a clear example of causality in experimental

design.
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4-(5-Chlorothiophen-2-yl)-
benzaldehyde

Step A:
Reaction with α-bromoketone

Step B:
Condensation with Thiourea

(Hantzsch Thiazole Synthesis)

Step C:
Further Functionalization
(e.g., Amide Coupling)

Final Drug Candidate
(e.g., Kinase Inhibitor)

Click to download full resolution via product page

Caption: Role as a Building Block in Drug Synthesis.

This synthetic pathway leverages the aldehyde to build increasingly complex molecules. For

example, derivatives of 4-(thiophen-2-yl)thiazol-2-amine have been investigated as potential

anti-inflammatory agents by targeting COX/LOX pathways. [2]The chloro-substituent on the

thiophene ring in the title compound offers an additional vector for modification to optimize

potency and pharmacokinetic properties.

Precursor for Anti-inflammatory Agents
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The development of novel anti-inflammatory drugs is a significant area of research.

[2]Molecules containing thiazole and thiophene rings have shown promise. [2]The title

aldehyde serves as a key starting material for multi-step syntheses of compounds designed to

inhibit inflammatory pathways. [2]

Safety, Handling, and Storage
As a research chemical, 4-(5-chlorothiophen-2-yl)benzaldehyde requires careful handling in

a laboratory setting.

Hazard Summary:

Oral Toxicity: Harmful if swallowed (Acute Toxicity, Oral, Category 4). [1]* Skin Irritation:

Causes skin irritation (Category 2). [1]* Eye Irritation: Causes serious eye irritation (Category

2A). [1]* Sensitization: May cause an allergic skin reaction (Category 1). [1]* Aquatic Hazard:

Toxic to aquatic life with long-lasting effects (Category 2). [1] Recommended Handling

Procedures:

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-

shields, and a lab coat. [1]* Ventilation: Handle in a well-ventilated area or a chemical fume

hood to avoid breathing dust. [1]* Hygiene: Wash hands thoroughly after handling. Do not

eat, drink, or smoke in the work area. [1]* Spill Response: In case of a spill, collect the

material dry, avoiding dust formation, and place it in a suitable container for disposal. [1]

Storage:

Store in a cool, dry, and well-ventilated place.

Keep the container tightly closed to prevent moisture ingress.

Store away from incompatible materials such as strong oxidizing agents.

Conclusion
4-(5-Chlorothiophen-2-yl)benzaldehyde is a high-value chemical intermediate with significant

potential for the synthesis of complex organic molecules. Its well-defined structure and versatile

aldehyde functional group make it an ideal starting point for constructing novel compounds for

drug discovery, particularly in the areas of oncology and inflammation. The robust and scalable
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Suzuki-Miyaura coupling provides a reliable method for its synthesis. By understanding its

properties, synthetic routes, and safety profile, researchers can effectively incorporate this

building block into their research and development programs to accelerate the discovery of

new chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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